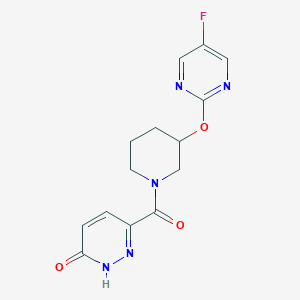
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as PF-06282999, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of pyridazinone-based kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a selective inhibitor of Aurora A and B kinases, which are critical regulators of cell division. By inhibiting the activity of these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell death. In addition, this compound has been shown to inhibit FLT3, a receptor tyrosine kinase that is commonly overexpressed in leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. In preclinical studies, this compound has demonstrated efficacy in both in vitro and in vivo models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is its selectivity for Aurora A and B kinases, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it challenging to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are several potential future directions for research on 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in specific types of cancer.
Métodos De Síntesis
The synthesis of 6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2-chloro-5-fluoropyrimidine with piperidine to form 5-fluoro-2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 3-chloropyridazine-6-carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
6-(3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. In preclinical studies, this compound has demonstrated potent antiproliferative activity against a variety of cancer cell lines, including acute myeloid leukemia, breast cancer, and non-small cell lung cancer.
Propiedades
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3/c15-9-6-16-14(17-7-9)23-10-2-1-5-20(8-10)13(22)11-3-4-12(21)19-18-11/h3-4,6-7,10H,1-2,5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPJOFTSNOTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone](/img/structure/B2619129.png)
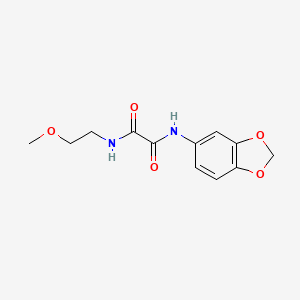
![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)

![N-(3,4-difluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619135.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2619139.png)
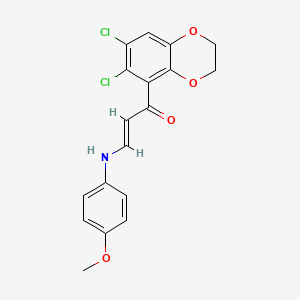
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)
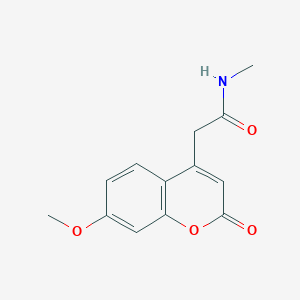

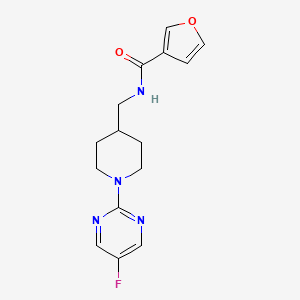
![N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide](/img/structure/B2619146.png)